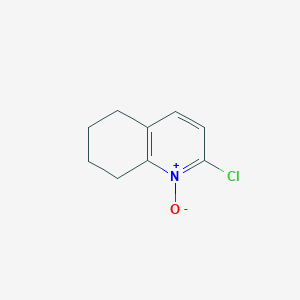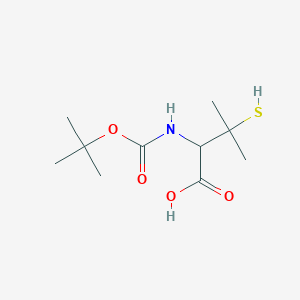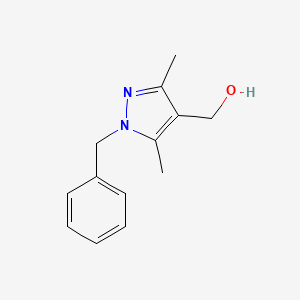
3-(tert-Butyl)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-4-methoxyaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the third position and a methoxy group at the fourth position
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Reduction:
Industrial Production Methods:
- Industrially, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation can yield quinone derivatives.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to halogenated or other substituted aniline derivatives.
Chemistry:
- This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Molecular Targets and Pathways:
- The exact mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways.
- In chemical reactions, the tert-butyl and methoxy groups influence the reactivity of the aniline moiety, directing electrophilic substitution to specific positions on the benzene ring.
Comparación Con Compuestos Similares
3-(tert-Butyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(tert-Butyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.
3-(tert-Butyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in 3-(tert-Butyl)-4-methoxyaniline imparts unique electronic and steric properties, influencing its reactivity and potential applications differently compared to its analogs.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-tert-butyl-4-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,12H2,1-4H3 |
Clave InChI |
JYQQJHLPRZPKIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)

![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)

![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)

![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)
